

Commercial Sources and Application Notes for EPPTB

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Compound of Interest

Compound Name: *Epptb*

Cat. No.: *B049055*

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For Researchers, Scientists, and Drug Development Professionals

Product Name: **EPPTB** (N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide)

Synonyms: Ro 5212773 Target: Trace Amine-Associated Receptor 1 (TAAR1) Antagonist

Introduction

EPPTB is a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1). It serves as a valuable research tool for investigating the physiological and pathological roles of TAAR1. Notably, **EPPTB** exhibits species-specific potency, with significantly higher affinity for the mouse TAAR1 compared to rat and human receptors. This document provides a comprehensive overview of commercial sources for **EPPTB**, its biochemical properties, and detailed protocols for its application in key research experiments.

Commercial Sources for EPPTB

A variety of chemical suppliers offer **EPPTB** for research purposes. The following table summarizes the specifications from several reputable vendors. Researchers should always refer to the supplier's certificate of analysis for batch-specific information.

Supplier	Catalog Number	Purity	Formulation	Storage
Tocris Bioscience	4518	≥98% (HPLC)	Solid	+4°C
R&D Systems	4518	≥98%	Solid	+4°C
Cayman Chemical	34330	≥90%	Solid	-20°C
Abcam	ab146198	>99%	Solid	-20°C
MSE Supplies (Tribioscience)	TBI1199	>98%	Powder	-20°C
Astor Scientific	TBI1199	>98%	Powder	-20°C
GlpBio	GC14217	>98%	Solid	-20°C
MedChemExpress	HY-100371	>98%	Solid	-20°C (powder)

Physicochemical and Pharmacological Properties

EPPTB is characterized by its high affinity and selectivity for TAAR1, acting as an antagonist and, in some systems, an inverse agonist. Its properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₁ F ₃ N ₂ O ₂	[1][2]
Molecular Weight	378.39 g/mol	[2]
CAS Number	1110781-88-8	[1][2]
Solubility	Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM)	[2]
Storage of Stock Solutions	-20°C for up to 1 month, -80°C for up to 6 months	

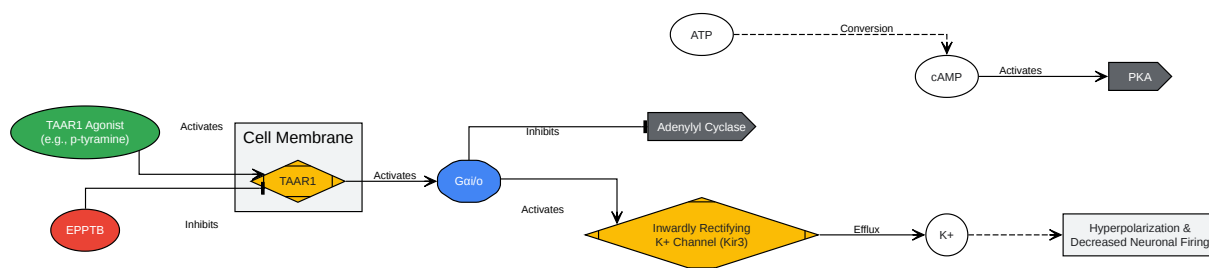
Potency and Selectivity

EPPTB's antagonist activity is most potent at the mouse TAAR1 receptor.

Species	IC ₅₀ (cAMP Assay)	K _i (Binding Assay)	Reference
Mouse	27.5 ± 9.4 nM	0.9 nM	[1]
Rat	4539 ± 2051 nM	942 nM	[1]
Human	7487 ± 2109 nM	>5000 nM	[1]

Signaling Pathway of TAAR1 and EPPTB

The following diagram illustrates the signaling cascade initiated by TAAR1 activation and its inhibition by EPPTB.



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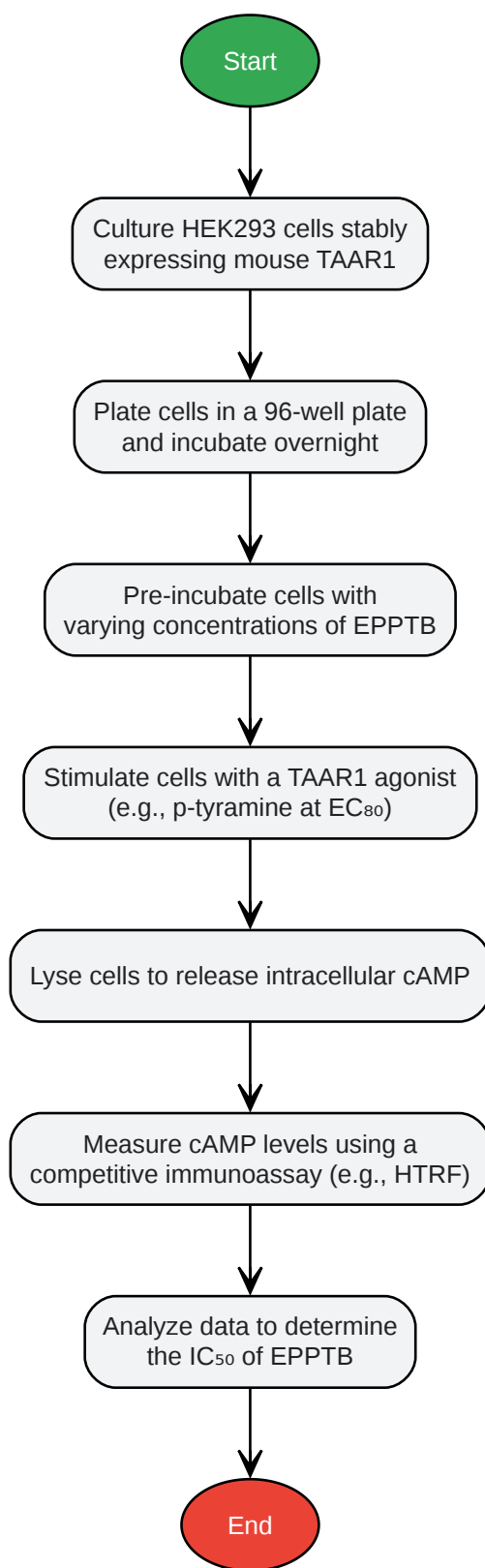
Caption: TAAR1 signaling pathway and inhibition by EPPTB.

Experimental Protocols

In Vitro cAMP Antagonist Assay

This protocol is designed to measure the ability of **EPPTB** to antagonize agonist-induced changes in intracellular cAMP levels in cells expressing TAAR1.

Experimental Workflow for cAMP Assay



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Caption: Workflow for an in vitro cAMP antagonist assay.

Materials:

- HEK293 cells stably expressing mouse TAAR1
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- **EPPTB**
- TAAR1 agonist (e.g., p-tyramine)
- cAMP assay kit (e.g., HTRF-based kit)
- Plate reader compatible with the assay kit

Procedure:

- Cell Culture: Maintain HEK293 cells expressing mouse TAAR1 in appropriate culture medium.
- Cell Plating: Seed the cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- Compound Preparation: Prepare stock solutions of **EPPTB** and the TAAR1 agonist in a suitable solvent (e.g., DMSO). Create a serial dilution of **EPPTB** to test a range of concentrations.
- Antagonist Pre-incubation: Remove the culture medium from the wells and replace it with assay buffer containing the desired concentrations of **EPPTB**. Incubate for 15-30 minutes at room temperature.
- Agonist Stimulation: Add the TAAR1 agonist at a concentration that elicits approximately 80% of its maximal response (EC₈₀). Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP levels against the logarithm of the **EPPTB** concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of **EPPTB**.

Electrophysiological Recording of Dopaminergic Neurons

This protocol describes how to measure the effect of **EPPTB** on the firing rate of dopamine neurons in acute brain slices.

Materials:

- Adult mouse (e.g., C57BL/6)
- Vibrating microtome (vibratome)
- Recording chamber and perfusion system
- Patch-clamp amplifier and data acquisition system
- Glass capillaries for pulling recording electrodes
- Artificial cerebrospinal fluid (aCSF), ice-cold and at room temperature
- Internal solution for the recording pipette
- **EPPTB** and TAAR1 agonist (e.g., p-tyramine)

Solutions:

- Ice-cold slicing aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 1 MgCl₂, 2.5 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
- Recording aCSF (in mM): Same as slicing aCSF, but at room temperature.

- Internal pipette solution (in mM): 140 K-gluconate, 10 HEPES, 5 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

Procedure:

- Brain Slice Preparation:
 - Anesthetize the mouse and perfuse transcardially with ice-cold slicing aCSF.
 - Rapidly dissect the brain and place it in ice-cold slicing aCSF.
 - Cut horizontal slices (e.g., 250 µm thick) containing the ventral tegmental area (VTA) using a vibratome.
 - Transfer the slices to a holding chamber with recording aCSF and allow them to recover for at least 1 hour at room temperature.
- Electrophysiological Recording:
 - Transfer a slice to the recording chamber and perfuse with recording aCSF.
 - Identify putative dopamine neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy.
 - Establish a whole-cell patch-clamp recording in current-clamp mode.
 - Record the spontaneous firing rate of the neuron for a stable baseline period.
- Drug Application:
 - To test the antagonist effect, first perfuse the slice with a TAAR1 agonist (e.g., 10 µM p-tyramine) and observe the expected decrease in firing rate.
 - Co-apply **EPPTB** (e.g., 10 nM) with the agonist to determine if it reverses the agonist's effect.
 - To test for inverse agonism, apply **EPPTB** alone and observe any changes in the baseline firing rate.

- Data Analysis:
 - Measure the firing frequency (in Hz) during the baseline, agonist application, and antagonist/inverse agonist application periods.
 - Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of any observed changes in firing rate.

Conclusion

EPPTB is a critical tool for the study of TAAR1 function, particularly in rodent models. The information and protocols provided here offer a starting point for researchers to design and execute experiments to investigate the role of this important receptor in various physiological and disease states. It is essential to carefully consider the species-specific potency of **EPPTB** when planning experiments.

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References

- 1. The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]
- 2. youtube.com [youtube.com]
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